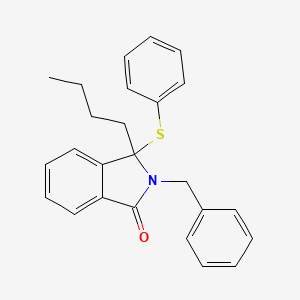
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a nonyne backbone with a hydroxy group and a phenylmethoxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Nonyn Backbone: This can be achieved through a series of reactions, including alkyne formation and subsequent functional group modifications.
Introduction of the Hydroxy Group: This step often involves oxidation reactions to introduce the hydroxy group at the desired position.
Attachment of the Phenylmethoxy Group: This can be done through etherification reactions, where a phenylmethanol derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the alkyne group can produce alkanes.
Wissenschaftliche Forschungsanwendungen
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenylmethoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The alkyne group can also participate in reactions that modify the compound’s activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nonyn-5-one: Lacks the hydroxy and phenylmethoxy groups, making it less reactive in certain contexts.
9-Hydroxy-1-(phenylmethoxy)-nonane: Similar structure but lacks the alkyne group, affecting its reactivity and applications.
5-Nonyn-3-one: Different position of the functional groups, leading to variations in chemical behavior.
Uniqueness
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the hydroxy and phenylmethoxy groups, along with the alkyne backbone, makes it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
616240-05-2 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
9-hydroxy-1-phenylmethoxynon-3-yn-5-one |
InChI |
InChI=1S/C16H20O3/c17-12-6-4-10-16(18)11-5-7-13-19-14-15-8-2-1-3-9-15/h1-3,8-9,17H,4,6-7,10,12-14H2 |
InChI-Schlüssel |
GTEWQAFIYDHDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCC#CC(=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


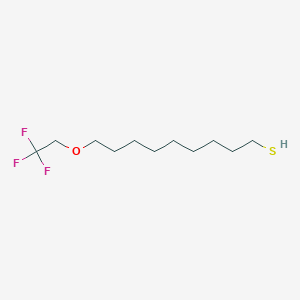
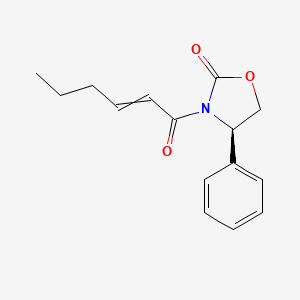
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
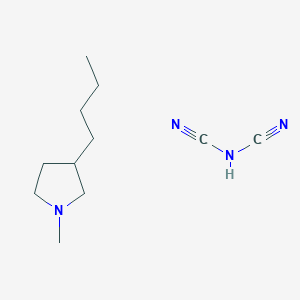
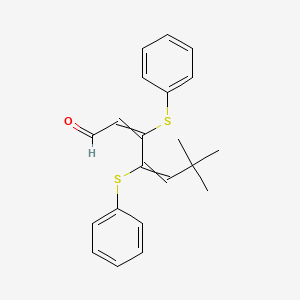
![Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-](/img/structure/B12580953.png)


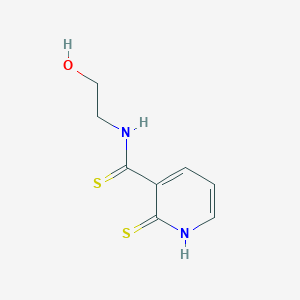

![1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12580997.png)
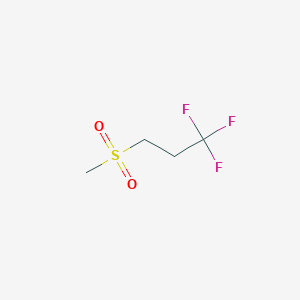
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
